An In-depth Technical Guide to the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
An In-depth Technical Guide to the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682, a sophisticated drug-linker conjugate designed for the development of potent and targeted Antibody-Drug Conjugates (ADCs). This document details the chemical structure, mechanism of action, relevant quantitative data, and key experimental protocols associated with this conjugate. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, offering insights into the rational design and application of this advanced ADC technology.
Introduction
Antibody-drug conjugates represent a rapidly advancing class of targeted cancer therapeutics. These complex molecules combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, delivered via a specialized linker. The Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 is a state-of-the-art drug-linker system that embodies the key principles of modern ADC design: stability in circulation and controlled, targeted release of the cytotoxic payload within cancer cells.
This system comprises a highly potent cytotoxic payload, PNU-159682, connected to a multi-component linker. The linker is meticulously designed to be stable in the bloodstream and to undergo specific cleavage within the lysosomal compartment of target cells, thereby ensuring a wide therapeutic window.
Chemical Structure and Components
The Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 is a complex molecule with a modular design. Its full chemical name is {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanamido]-3-phenylpropanamido]-3-methylbutanamido]pentanamido]phenyl}methyl N-{2-[({[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydro-2H-pyran-2-yl]oxy}-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]oxy}carbonyl)(methyl)amino]ethyl}-N-methylcarbamate.
Molecular Formula: C₇₀H₈₃N₉O₂₂[1][2] Molecular Weight: 1402.46 g/mol [1][2]
The structure can be deconstructed into two primary components: the linker system and the cytotoxic payload.
The Linker System: Mal-Phe-C4-VC-PAB-DMEA
The linker is a critical element that connects the antibody to the payload, influencing the ADC's stability, pharmacokinetics, and efficacy.
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Maleimide (Mal): This functional group facilitates the covalent attachment of the drug-linker to the monoclonal antibody.[] It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.
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Phenylalanine-C4 (Phe-C4): This component acts as a spacer, providing distance between the antibody and the payload to potentially reduce steric hindrance and improve accessibility of the cleavage site.
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Valine-Citrulline (VC): This dipeptide sequence is a key feature of the linker, designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
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p-Aminobenzylcarbamate (PAB): The PAB group serves as a self-immolative spacer.[] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active cytotoxic drug.
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Dimethylaminoethyl (DMEA): The DMEA moiety is included to enhance the solubility and improve the pharmacokinetic properties of the drug-linker conjugate, which can contribute to reduced aggregation and better in vivo performance.[]
The Cytotoxic Payload: PNU-159682
PNU-159682 is an exceptionally potent cytotoxic agent, making it an ideal payload for ADCs where high potency is required to eradicate target cancer cells.
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Classification: It is a metabolite of the anthracycline nemorubicin.[1][4]
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Mechanism of Action: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[5] By intercalating into DNA and inhibiting this crucial enzyme, it leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis and cell death.[5]
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Potency: It is reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin (MMDX) and doxorubicin.[1][4]
Mechanism of Action of the ADC
The therapeutic effect of an ADC constructed with Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 is achieved through a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
Quantitative Data
The potency of the PNU-159682 payload is a key determinant of the efficacy of ADCs constructed with this drug-linker. The following tables summarize relevant in vitro cytotoxicity data.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 |
| SKRC-52 | Renal Cell Carcinoma | 25 |
Data sourced from MedChemExpress product information, citing relevant studies.
Table 2: Comparative In Vitro Cytotoxicity (IC₇₀) of PNU-159682 and Related Anthracyclines
| Cell Line | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |
| HT-29 | 0.577 | 68 | 181 |
| A2780 | 0.39 | - | - |
| DU145 | 0.128 | - | - |
| EM-2 | 0.081 | - | - |
| Jurkat | 0.086 | - | - |
| CEM | 0.075 | 578 | 1717 |
Data reflects the significantly higher potency of PNU-159682. Sourced from MedChemExpress product information, citing relevant studies.
Table 3: Pharmacokinetic Parameters of an Anti-CD22 ADC in Chinese Patients with NHL (Illustrative)
| Parameter | Value | Unit |
| Cmax (at 480 mg/m²) | ~100 | µg/mL |
| Tmax | ~3 | hours |
| t½ (alpha) | ~20-30 | hours |
| t½ (beta) | ~200-300 | hours |
Note: This data is for a chimeric anti-CD22 monoclonal antibody and serves as a representative example of ADC pharmacokinetics. Specific data for an ADC with the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 linker may vary.[6]
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs using the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 conjugate.
ADC Conjugation via Maleimide-Thiol Chemistry
This protocol outlines the general procedure for conjugating the maleimide-activated drug-linker to a monoclonal antibody.
Protocol:
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Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
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Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of interchain disulfide bonds that are reduced and, consequently, the drug-to-antibody ratio (DAR).
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Incubate at 37°C for 30-90 minutes.
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Remove the excess reducing agent using a desalting column.
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Conjugation:
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Dissolve the Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 in a suitable solvent (e.g., DMSO).
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Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-4 hours.
-
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Quenching:
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Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups and stop the conjugation reaction.
-
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Purification:
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Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
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Characterization:
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Characterize the final ADC product to determine the DAR, purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
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In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.[7][8][9][10][11]
Protocol:
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Cell Seeding:
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Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free PNU-159682 (as a positive control).
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Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
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Cell Fixation:
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Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
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-
Staining:
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Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
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Washing:
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Remove the unbound dye by washing with 1% acetic acid.
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-
Solubilization and Measurement:
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Solubilize the protein-bound dye with 10 mM Tris base solution.
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Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.
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Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[12][13][14][15][16]
Protocol:
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Reaction Setup:
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In a microcentrifuge tube, combine the reaction buffer, kDNA substrate, and various concentrations of the test compound (e.g., released PNU-159682).
-
-
Enzyme Addition:
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Add purified human topoisomerase II enzyme to initiate the reaction. Include a "no enzyme" control and an "enzyme only" control.
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-
Incubation:
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Incubate the reaction mixture at 37°C for 30 minutes.
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-
Reaction Termination:
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Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
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-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel and perform electrophoresis.
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-
Visualization and Analysis:
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Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
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Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA network (which remains in the well) and a decrease in the amount of decatenated DNA minicircles (which migrate into the gel).
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Conclusion
The Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 drug-linker conjugate is a highly sophisticated and potent tool for the development of next-generation antibody-drug conjugates. Its rational design, incorporating a highly potent payload with a linker system that ensures stability in circulation and specific intracellular release, provides a strong foundation for creating ADCs with a wide therapeutic index. The experimental protocols detailed in this guide offer a framework for the successful synthesis, characterization, and evaluation of ADCs utilizing this advanced technology. Further research and clinical development of ADCs based on this and similar drug-linker systems hold great promise for the future of targeted cancer therapy.
References
- 1. Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 | Drug-Linker Conjugates for ADC | 2259318-54-0 | Invivochem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tolerability of human mouse chimeric anti-CD22 monoclonal antibody in Chinese patients with CD22-positive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. topogen.com [topogen.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
